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Copper aluminum oxide -

Copper aluminum oxide

Catalog Number: EVT-8340464
CAS Number:
Molecular Formula: Al2CuO4
Molecular Weight: 181.51 g/mol
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Product Introduction

Overview

Copper aluminum oxide is a compound formed by the combination of copper oxide and aluminum oxide, characterized by its high thermal conductivity and diverse applications in electronics and thermal management. The molecular formula for copper aluminum oxide is CuAl2O4\text{CuAl}_2\text{O}_4, and it may also contain some copper(II) oxide. This compound is recognized for its semiconductor properties and is used in various technological applications, including sensors and microelectronics.

Source

Copper aluminum oxide can be synthesized from its constituent oxides, primarily through chemical reactions involving copper(II) oxide (CuO\text{CuO}) and aluminum oxide (Al2O3\text{Al}_2\text{O}_3). The compound is commercially available in various forms, including powder and granules, from chemical suppliers such as Thermo Scientific and American Elements .

Classification

Copper aluminum oxide is classified as a mixed metal oxide. It falls under the category of semiconductors due to its electronic properties, which are influenced by the ratio of copper to aluminum in the compound. It is also categorized based on its thermal and electrical conductivity, making it valuable in thermal management applications.

Synthesis Analysis

Methods

The synthesis of copper aluminum oxide can be achieved through several methods:

  1. Solid-State Reaction: This involves mixing copper(II) oxide with aluminum oxide and heating the mixture at high temperatures (around 1000 °C) to facilitate the formation of copper aluminum oxide.
  2. Sol-Gel Process: In this method, metal alkoxides or nitrates are used as precursors. The solution undergoes hydrolysis and polycondensation to form a gel, which is subsequently dried and calcined to produce the desired compound.
  3. Chemical Vapor Deposition: This technique involves the deposition of thin films of copper aluminum oxide onto substrates through vapor-phase reactions, which are particularly useful in microelectronics applications.

Technical Details

Molecular Structure Analysis

Structure

Copper aluminum oxide has a spinel structure, where copper ions occupy tetrahedral sites while aluminum ions occupy octahedral sites within a cubic close-packed arrangement of oxygen ions. The general formula can be represented as Cu2+[Al23+O4]\text{Cu}^{2+}[\text{Al}^{3+}_2\text{O}_4].

Data

  • Molecular Weight: Approximately 181.50 g/mol
  • CAS Number: 12042-92-1
  • EC Number: 234-934-7
  • Crystallography: The crystal structure can be analyzed using X-ray diffraction techniques, revealing details about lattice parameters and symmetry .
Chemical Reactions Analysis

Reactions

Copper aluminum oxide can participate in various chemical reactions:

  1. Formation Reaction:
    CuO+12Al2O3CuAl2O4\text{CuO}+\frac{1}{2}\text{Al}_2\text{O}_3\rightarrow \text{CuAl}_2\text{O}_4
  2. Reduction Reaction:
    When exposed to reducing environments, copper aluminum oxide can be reduced to metallic copper:
    CuAl2O4+H22Cu+Al2O3+H2O\text{CuAl}_2\text{O}_4+\text{H}_2\rightarrow 2\text{Cu}+\text{Al}_2\text{O}_3+\text{H}_2\text{O}
  3. Amphoteric Behavior:
    Copper aluminum oxide exhibits amphoteric behavior, reacting with both acids and bases:
    • With acids:
      CuAl2O4+6HCl2CuCl2+2AlCl3+3H2O\text{CuAl}_2\text{O}_4+6\text{HCl}\rightarrow 2\text{CuCl}_2+2\text{AlCl}_3+3\text{H}_2\text{O}
    • With bases:
      CuAl2O4+2NaOH+3H2O2NaAl OH 4+Cu OH 2\text{CuAl}_2\text{O}_4+2\text{NaOH}+3\text{H}_2\text{O}\rightarrow 2\text{NaAl OH }_4+\text{Cu OH }_2

Technical Details

These reactions illustrate the versatility of copper aluminum oxide in various chemical environments, making it suitable for applications in catalysis and material synthesis.

Mechanism of Action

The mechanism of action for copper aluminum oxide involves its role as a semiconductor material. When subjected to thermal or electrical stimuli, charge carriers (holes and electrons) are generated within its crystal lattice. This property allows it to function effectively in gas sensors where changes in resistance correlate with gas concentration levels.

Data

  • Band Gap Energy: The band gap for copper aluminum oxide typically ranges from 1.5 to 3 eV depending on its stoichiometry and crystallinity.
  • Charge Carrier Mobility: The mobility of charge carriers influences its efficiency in electronic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a fine powder or granules.
  • Density: Approximately 4.0 g/cm³.
  • Melting Point: Decomposes at high temperatures rather than melting.

Chemical Properties

  • Solubility: Insoluble in water but soluble in strong acids.
  • Stability: Stable under normal conditions but can undergo reduction under specific environments.

Relevant Data or Analyses

Extensive studies have characterized the thermal stability and electrical conductivity of copper aluminum oxide, confirming its suitability for high-temperature applications .

Applications

Copper aluminum oxide finds numerous scientific uses across various fields:

  1. Electronics: Utilized in microbatteries, semiconductors, and thermal interface materials due to its excellent thermal conductivity.
  2. Sensors: Employed in gas-sensing devices where its semiconductor properties allow for detection of various gases through changes in resistance.
  3. Thermal Management Systems: Used as a heat sink material due to its ability to dissipate heat efficiently.
  4. Catalysis: Acts as a catalyst support in chemical reactions owing to its amphoteric nature .
Synthesis and Fabrication Methodologies of Copper Aluminum Oxide

Pulsed Magnetron Sputtering from Powder Targets

Pulsed magnetron sputtering (PMS) from powder targets enables precise stoichiometric control in copper aluminum oxide (CuAlO₂) thin film deposition. This technique utilizes custom-blended copper (Cu) and aluminum (Al) oxide powder mixtures compressed into sputtering targets, allowing flexible compositional adjustments not feasible with conventional solid targets. During deposition, high-power pulsed magnetron discharges generate dense plasmas that facilitate the ejection of target material while minimizing thermal degradation of the delicate delafossite crystal structure. The process occurs under controlled oxygen partial pressures (typically 10⁻³ to 10⁻² mbar) to maintain oxide stoichiometry and compensate for oxygen deficiency during sputtering [1].

Post-deposition annealing in inert or oxygen-containing atmospheres (600–900°C) induces crystallization of amorphous as-deposited films into the desired delafossite CuAlO₂ phase. Research demonstrates that annealing parameters critically determine phase purity, with temperatures exceeding 800°C promoting CuAl₂O₄ spinel formation as a competing phase. Rutherford backscattering spectrometry (RBS) confirms that optimal PMS conditions yield films with Cu:Al ratios approximating 1:1, though slight aluminum enrichment (~5–10 at%) is frequently observed due to differential sputtering yields. Electrical characterization reveals that PMS-deposited CuAlO₂ films exhibit p-type conductivity with hole mobilities reaching 10 cm²/V·s and carrier concentrations of ~10¹⁷ cm⁻³ after crystallization annealing, making them suitable for transparent electronics [1].

Table 1: Pulsed Magnetron Sputtering Parameters for Copper Aluminum Oxide Deposition

ParameterRangeEffect on Film Properties
Oxygen Flow Rate5–15 sccmControls oxygen stoichiometry; prevents sub-oxide formation
Sputtering Power Density3–8 W/cm²Higher power increases deposition rate but risks target cracking
Pulse Frequency50–150 kHzInfluences plasma stability and ion bombardment energy
Substrate Temperature25–400°CHigher temperatures improve adatom mobility but may promote premature crystallization
Post-Deposition Annealing750–900°C in N₂/O₂Converts amorphous phase to crystalline CuAlO₂; temperatures >850°C risk spinel formation

Solution-Based Deposition Techniques (Sol–Gel, Dip-Coating)

Solution processing offers a low-cost, scalable route for copper aluminum oxide synthesis, particularly advantageous for coating complex geometries and large-area substrates. The sol–gel method primarily employs copper(II) and aluminum(III) precursors (e.g., nitrates, ethoxides, acetylacetonates) dissolved in alcoholic solvents, with controlled hydrolysis and polycondensation forming a metal-oxygen polymeric network. For dip-coated films, precursor viscosity is optimized (typically 20–50 cP) to ensure uniform wetting of silicon or glass substrates. Thermal treatment protocols critically influence phase evolution: calcination at 400–600°C decomposes organic residuals, while higher-temperature annealing (1000–1100°C) develops crystalline CuAlO₂ phases. Research indicates that nitrate-based precursors yield superior electrical properties (sheet resistance ≈45 Ω/□) compared to alkoxide-derived films due to enhanced phase purity and reduced carbon contamination [1].

Spray-drying of aqueous nitrate solutions enables large-scale production of CuO–Al₂O₃ composite powders with homogeneous cation distribution. Precursor solutions (50 wt% total salt concentration) are atomized into droplets (20–50 μm diameter) that undergo rapid solvent evaporation in heated chambers, forming amorphous spherical particles. Subsequent calcination at 900–1100°C induces solid-state reactions yielding γ-Al₂O₃-dispersed Cu matrices or copper aluminate phases, depending on Cu:Al ratios. Thermogravimetric analysis (TGA) reveals distinct mass loss stages: dehydration below 200°C, nitrate decomposition at 200–400°C, and oxide formation above 800°C. X-ray diffraction (XRD) confirms that optimized spray-drying/calcination produces nanocomposites with 20 nm γ-Al₂O₃ particles uniformly distributed in copper aggregates, beneficial for strengthening conductive matrices without significant electrical resistivity degradation [2].

Table 2: Performance Comparison of Solution-Processed Copper Aluminum Oxide Films

Synthesis MethodPrecursor SystemCalcination TemperatureDominant PhaseSheet Resistance
Sol–Gel Dip-CoatingCopper ethoxide/Al alkoxide1100°CCuAlO₂ + CuAl₂O₄>1 kΩ/□
Nitrate Dip-CoatingCu(NO₃)₂/Al(NO₃)₃1100°CCuAlO₂≈45 Ω/□
Spray-DryingCu(NO₃)₂/Al(NO₃)₃900°CCu + γ-Al₂O₃N/A (bulk composite)
Reverse Co-PrecipitationNitrates + Na₂CO₃300°CAmorphous mixed oxideFunctional after reduction

Hybrid Electrochemical Approaches (Anodization and Electrodeposition)

Hybrid electrochemical synthesis combines anodization for aluminum oxide template formation with electrodeposition of copper species, enabling nanostructured architectures with high interfacial area. Anodization of aluminum substrates in acidic electrolytes (e.g., oxalic or sulfuric acid, 0.3–0.5 M) at 10–50 V produces nanoporous anodic aluminum oxide (AAO) templates with tunable pore diameters (20–100 nm) and aspect ratios (>100). Pore geometry is modulated via voltage, electrolyte composition, and temperature, with self-ordering regimes occurring at specific anodization potentials. Copper electrodeposition subsequently infiltrates these pores using pulsed or direct-current plating from copper sulfate or acetate electrolytes (pH 2–5), where parameters like current density (5–20 mA/cm²) and pulse duration critically determine filling homogeneity and nanostructure morphology [6].

Thermal treatment (400–600°C) in reducing atmospheres converts the Cu/AAO composite into copper-aluminum oxide systems, with the AAO walls reacting with electrodeposited copper to form interfacial copper aluminate phases. Alternatively, co-electrodeposition of copper and aluminum from non-aqueous electrolytes (e.g., dimethyl sulfoxide with metal chlorides) enables direct fabrication of mixed-hydroxide precursors. Chronoamperometry studies reveal nucleation mechanisms: copper deposition initiates at lower overpotentials than aluminum, necessitating complexing agents (e.g., ethylene glycol, citrate) to reduce deposition potential disparities. Annealing of co-electrodeposited Cu–Al(OH)ₓ films in oxygen atmospheres at 500–700°C generates crystalline CuAl₂O₄ or CuAlO₂ phases depending on oxygen partial pressure and Cu:Al ratio. The electrochemical methods facilitate tailored nanoarchitectures—nanowires, nanotubes, or nanolaminates—that enhance functional properties for catalytic and electronic applications [6] [7].

Reactive Sputtering and Post-Deposition Annealing Strategies

Reactive sputtering from metallic copper and aluminum targets in argon-oxygen atmospheres provides exceptional compositional control for copper aluminum oxide films. This technique employs dynamic feedback systems (e.g., plasma emission monitoring or target voltage sensors) to maintain transition between metallic and compound sputtering modes, ensuring stoichiometric oxygen incorporation. Sputtering at low oxygen partial pressures (<5×10⁻³ mbar) with substrate biasing (−50 to −100 V) enhances adatom mobility, producing dense, amorphous films with minimal defects. Research indicates that substrate temperature during deposition significantly influences as-grown film structure: temperatures below 200°C yield amorphous films, while deposition above 400°C promotes direct crystallization of copper-rich spinel phases (CuAl₂O₄) without post-annealing [1].

Post-deposition annealing induces phase transformations that determine functional properties. A two-stage protocol proves most effective: initial low-temperature annealing (300–500°C) in oxygen removes oxygen vacancies and sub-stoichiometric species, followed by high-temperature treatment (800–950°C) in inert or reducing atmospheres (N₂, forming gas) to crystallize the delafossite CuAlO₂ phase. Rapid thermal processing (RTP) with short dwell times (minutes) minimizes deleterious interfacial reactions with substrates. X-ray diffraction analysis identifies annealing temperature thresholds: temperatures below 700°C yield only CuO and γ-Al₂O₃; 750–850°C produces CuAlO₂; and temperatures exceeding 900°C form CuAl₂O₄ as the dominant phase. Secondary ion mass spectrometry (SIMS) depth profiling confirms that annealing facilitates copper-aluminum interdiffusion, homogenizing cation distribution essential for phase-pure copper aluminum oxide formation [1].

Table 3: Phase Evolution in Reactively Sputtered Copper Aluminum Oxide Films During Annealing

Annealing AtmosphereTemperature RangePrimary PhaseSecondary PhasesElectrical Conductivity
Oxygen300–600°CAmorphousCuO, AlOₓInsulating
Nitrogen700–800°CCuAlO₂Minor CuOp-type, 10⁻² S/cm
Nitrogen–5% Hydrogen800–850°CCuAlO₂Trace CuAl₂O₄p-type, 10⁻¹ S/cm
Argon900–950°CCuAl₂O₄CuAlO₂, Al₂O₃Insulating

Atomic Layer Deposition and Sputtering-Augmented Methods

Atomic layer deposition (ALD) achieves conformal copper aluminum oxide coatings with sub-nanometer thickness control through sequential self-limiting surface reactions. Copper deposition employs precursors like copper(II)hexafluoroacetylacetonate [Cu(hfac)₂] or copper(II)dimethylamino-2-propoxide, while aluminum oxide cycles typically use trimethylaluminum (TMA). Oxygen sources (H₂O, O₃, or O₂ plasma) alternate with metal precursor pulses, with purge steps removing excess reactants. The nucleation of copper oxides on aluminum oxide surfaces (and vice versa) exhibits an initial island-growth mechanism, requiring 20–30 cycles to form continuous films. Supercycles—repeating sequences of m CuO cycles followed by n Al₂O₃ cycles—enable precise compositional control, where the Cu:Al ratio is determined by the m:n ratio. Post-deposition annealing (500–700°C) crystallizes the amorphous ALD films into spinel or delafossite phases, with in situ XRD revealing crystallization onset temperatures of approximately 550°C [5].

Sputtering-augmented hybrid approaches combine ALD's conformality with magnetron sputtering's high deposition rates. For example, an ALD-Al₂O₃ underlayer (5–10 nm) on temperature-sensitive substrates (e.g., polymers) serves as a diffusion barrier, enabling subsequent sputtering of copper oxide layers without interfacial reactions. Alternatively, sputtered copper seed layers facilitate conformal ALD-Al₂O₃ overcoats, which are then thermally reacted to form copper aluminate at lower temperatures (400–500°C) than conventional powder processing. Microwave and ultrasound assistance during solution processing of precursors like copper acetate and aluminum nitrate enhances reaction kinetics, yielding crystalline copper aluminum oxides at reduced temperatures (200–300°C). Microwave irradiation (600–800 W) induces rapid dielectric heating that promotes homogeneous nucleation, while ultrasound (20–40 kHz) generates cavitation microenvironments facilitating intimate mixing of copper and aluminum species at the molecular level, producing nanocomposites with crystallite sizes below 20 nm [4] [5].

Properties

Product Name

Copper aluminum oxide

IUPAC Name

copper;oxido(oxo)alumane

Molecular Formula

Al2CuO4

Molecular Weight

181.51 g/mol

InChI

InChI=1S/2Al.Cu.4O/q;;+2;;;2*-1

InChI Key

IPJRADJOSNLGBF-UHFFFAOYSA-N

SMILES

[O-][Al]=O.[O-][Al]=O.[Cu+2]

Canonical SMILES

[O-][Al]=O.[O-][Al]=O.[Cu+2]

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